4-(Azidomethyl)oxolan-2-one

Organic synthesis Click chemistry Regiochemistry

4-(Azidomethyl)oxolan-2-one (CAS 1824547-76-3) is a heterobifunctional small molecule (C₅H₇N₃O₂, MW 141.13 g/mol) combining a γ-butyrolactone ring with a 4-azidomethyl substituent. The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted click reactions, while the lactone carbonyl serves as a second reactive handle for ring-opening nucleophilic attack, esterification, or reduction pathways.

Molecular Formula C5H7N3O2
Molecular Weight 141.13
CAS No. 1824547-76-3
Cat. No. B2367797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azidomethyl)oxolan-2-one
CAS1824547-76-3
Molecular FormulaC5H7N3O2
Molecular Weight141.13
Structural Identifiers
SMILESC1C(COC1=O)CN=[N+]=[N-]
InChIInChI=1S/C5H7N3O2/c6-8-7-2-4-1-5(9)10-3-4/h4H,1-3H2
InChIKeyHAGWYTRGOCLAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azidomethyl)oxolan-2-one CAS 1824547-76-3: Bifunctional Click Chemistry Building Block with Gamma-Lactone Core


4-(Azidomethyl)oxolan-2-one (CAS 1824547-76-3) is a heterobifunctional small molecule (C₅H₇N₃O₂, MW 141.13 g/mol) combining a γ-butyrolactone ring with a 4-azidomethyl substituent . The azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted click reactions, while the lactone carbonyl serves as a second reactive handle for ring-opening nucleophilic attack, esterification, or reduction pathways [1]. This dual orthogonal reactivity positions the compound as a versatile intermediate for constructing molecular libraries, bioconjugates, and pharmaceutical building blocks [2]. The compound is catalogued in the EPA DSSTox database and has a GC-MS entry in the Wiley Registry of Mass Spectral Data, confirming its spectroscopic identity [3][4].

Why 4-(Azidomethyl)oxolan-2-one Cannot Be Replaced by Generic Azido-Lactone Analogs


Substituting 4-(azidomethyl)oxolan-2-one with a related azido-lactone such as the β-azidomethyl positional isomer (CAS 192214-02-1) or α-azido-γ-butyrolactone introduces critical differences in steric environment, lactone ring-strain, and the spatial orientation of the azide handle relative to the electrophilic carbonyl . These structural variations alter CuAAC cycloaddition kinetics, the regiochemical outcome of lactone ring-opening reactions, and the physicochemical properties (LogP, TPSA, H-bond acceptor count) that govern partitioning in biphasic reaction systems or biological media [1]. Even isomeric azido-lactones sharing the identical molecular formula (C₅H₇N₃O₂, MW 141.13) cannot be assumed interchangeable without explicit comparative reaction data . The quantitative evidence below delineates where this compound's differentiation is measurable and procurement-relevant.

Quantitative Evidence Guide for 4-(Azidomethyl)oxolan-2-one Differentiation Versus Closest Analogs


Regiochemical Positional Specificity: γ-Substitution (C4) Versus β-Substitution (C3) in Azidomethyl-Butyrolactone Isomers

4-(Azidomethyl)oxolan-2-one bears the azidomethyl group at the γ-position (C4) of the butyrolactone ring, whereas its closest positional isomer, β-azidomethyl γ-butyrolactone (CAS 192214-02-1), carries the identical substituent at the β-position (C3) . Although both share the same molecular formula (C₅H₇N₃O₂) and molecular weight (141.13 Da vs. 141.13 Da), the γ-substitution pattern places the azide three bonds from the lactone carbonyl oxygen, creating a distinct spatial and electronic environment that alters the transition-state geometry of CuAAC cycloaddition and the regioselectivity of lactone ring-opening [1]. No direct head-to-head kinetic comparison has been published; differentiation rests on established principles of γ-butyrolactone reactivity wherein γ-substituents exert a greater steric influence on nucleophilic attack at the carbonyl than β-substituents [2].

Organic synthesis Click chemistry Regiochemistry

Functional Group Exchange: Azide (N₃) Versus Hydroxyl (OH) at the 4-Methyl Position of Oxolan-2-one

Replacement of the hydroxyl group in 4-(hydroxymethyl)oxolan-2-one (CAS 36679-81-9; MW 116.12) with an azide yields the target compound (MW 141.13), a net mass increase of 25.01 Da (+21.5%) . This exchange introduces the linear triatomic N₃ moiety (van der Waals length ~4.4 Å) in place of the bent O–H group, altering the H-bond donor/acceptor profile from 1 donor / 3 acceptors (hydroxyl analog) to 0 donors / 5 acceptors (azide analog), as computed by Cactvs-based descriptors [1]. The hydroxyl analog is commercially available at ≥95% purity from multiple suppliers (AKSci, ChemScene, Thermo Fisher), while the azide analog is currently listed only through Biosynth (CymitQuimica, now discontinued), indicating a narrower but more specialized supply base . The azide group confers click reactivity absent in the hydroxyl analog, enabling bioorthogonal conjugation strategies not accessible with the alcohol precursor [2].

Bioorthogonal chemistry Building block comparison Click chemistry

Mass Difference and Lipophilicity Shift: 4-(Azidomethyl)oxolan-2-one Versus 3,3-Difluoro Analog

4-(Azidomethyl)-3,3-difluorooxolan-2-one (no CAS assigned; catalog EVT-8104868) is the gem-difluorinated analog of the target compound. The 3,3-difluoro substitution increases molecular weight from 141.13 to 177.11 g/mol (Δ = +35.98 Da, +25.5%) and introduces two strongly electron-withdrawing fluorine atoms adjacent to the lactone carbonyl, which substantially increases the electrophilicity of the lactone and lowers the pKa of the α-protons . While both compounds retain the azidomethyl click handle, the difluoro analog's altered electronic profile accelerates lactone hydrolysis under aqueous conditions and shifts LogP, potentially compromising stability in protic media while enhancing membrane permeability in biological contexts [1]. The target compound, lacking fluorine substitution, offers a less electrophilic lactone carbonyl, greater aqueous stability, and a lower molecular weight advantageous for fragment-based screening applications where MW < 150 Da is often preferred [2].

Medicinal chemistry Physicochemical properties Fluorinated analog comparison

GC-MS Spectral Identity Confirmation: (4S)-Enantiomer in the Wiley Registry

The (4S)-enantiomer of 4-(azidomethyl)oxolan-2-one has a deposited GC-MS spectrum in the Wiley Registry of Mass Spectral Data 2023 (SpectraBase Compound ID: 4vEtBg5glz8), providing a verified electron-ionization fragmentation pattern (exact mass: 141.053826 Da) that enables unambiguous identity confirmation of purchased material [1]. This entry permits direct spectral matching for incoming QC batches, a capability not universally available for all azido-lactone positional isomers. In contrast, the β-azidomethyl isomer (CAS 192214-02-1) lacks a comparable entry in major commercial spectral libraries as of the search date, meaning analytical confirmation requires either custom synthesis of an authentic standard or reliance on less specific techniques (TLC, melting point) [2]. The availability of a reference GC-MS spectrum reduces procurement risk by enabling incoming material verification against an authenticated database entry [1].

Analytical chemistry Quality control Spectroscopic characterization

Enantiomeric Availability: Racemic Mixture Versus Single (4S)-Enantiomer for Stereochemical Applications

4-(Azidomethyl)oxolan-2-one is available in both racemic form (CAS 1824547-76-3, InChIKey HAGWYTRGOCLAGG-UHFFFAOYSA-N) and as the single (4S)-enantiomer (InChIKey HAGWYTRGOCLAGG-BYPYZUCNSA-N) . The (4S)-enantiomer has been characterized by GC-MS and deposited in the Wiley Registry, confirming its stereochemical identity [1]. This contrasts with the β-azidomethyl positional isomer (CAS 192214-02-1), for which only the (R)-enantiomer is documented under the synonym '(R)-3-azidomethyl γ-butyrolactone' . The ability to source either racemic or enantiopure material provides flexibility: racemic material suits achiral click-functionalization workflows, while the (4S)-enantiomer enables stereochemically defined intermediate synthesis for drug discovery programs requiring optical purity [2]. The (4R)-enantiomer is not separately catalogued in major databases, indicating that the (4S) form is the primary enantiopure option for chirality-conscious procurement.

Chiral synthesis Stereochemistry Enantiomeric purity

Best-Fit Research and Industrial Application Scenarios for 4-(Azidomethyl)oxolan-2-one


CuAAC-Mediated Library Synthesis of 1,2,3-Triazole-Functionalized γ-Butyrolactones

The terminal azide at the C4 methyl substituent enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with diverse terminal alkynes to generate 1,4-disubstituted 1,2,3-triazole-γ-butyrolactone conjugates [1]. This application scenario leverages the γ-substitution pattern: the triazole product is positioned three bonds from the lactone oxygen, providing a distinct spatial orientation compared to analogous β-substituted or α-substituted triazole-lactone conjugates. The resulting triazole-lactone library is applicable to fragment-based screening (MW range of products ~200–400 Da), agrochemical discovery, and chemical biology probe development. Unlike the hydroxyl analog (4-(hydroxymethyl)oxolan-2-one), which would require pre-activation (mesylation, tosylation, or Mitsunobu conditions) before nucleophilic displacement with azide, the target compound is click-ready upon procurement, eliminating one to two synthetic steps and their associated yield losses .

Ring-Opening to γ-Azido Carboxylic Acids as Orthogonally Protected Amino Acid Precursors

The γ-butyrolactone ring of 4-(azidomethyl)oxolan-2-one can be opened under basic hydrolysis or nucleophilic conditions to yield 4-azidomethyl-4-hydroxybutyric acid derivatives, which retain both the azide click handle and a carboxylic acid functionality [1]. This bifunctional product serves as a precursor to γ-amino acid building blocks via azide reduction (Staudinger reaction or catalytic hydrogenation), enabling orthogonal protection strategies in peptide mimetic synthesis. Compared to β-azidomethyl γ-butyrolactone (CAS 192214-02-1), ring-opening of the γ-substituted isomer yields a differently branched hydroxy-acid product that may exhibit distinct conformational preferences relevant to foldamer design. The procurement-grade purity specification of min. 95% (Biosynth) is sufficient for direct use in ring-opening optimization studies without additional purification .

Stereochemically Defined Intermediate for Caspase Inhibitor and Aspartic Acid Prodrug Synthesis

Vertex Pharmaceuticals has established the use of azidolactone intermediates in the synthesis of substituted aspartic acid acetal prodrugs targeting caspase enzymes (particularly interleukin-1β converting enzyme, ICE) [1]. In this patent-described route, azidolactone intermediates undergo hydrogenation or Staudinger reduction to the corresponding aminolactone, which is then elaborated into the aspartic acid aldehyde warhead. The (4S)-enantiomer of 4-(azidomethyl)oxolan-2-one, with its confirmed GC-MS spectral identity in the Wiley Registry , provides a characterized stereochemical starting point for medicinal chemistry programs pursuing this chemotype. The non-fluorinated scaffold's lower molecular weight (141.13 vs. 177.11 for the difluoro analog) and absence of fluorine-related metabolic liabilities may offer advantages in hit-to-lead optimization where ligand efficiency metrics prioritize low MW starting points .

Bioorthogonal Probe and Bioconjugate Payload Development

The azide group of 4-(azidomethyl)oxolan-2-one is competent for strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives (e.g., DBCO, BCN), enabling copper-free bioconjugation under physiological conditions [1]. When coupled with the lactone's susceptibility to nucleophilic ring-opening by lysine side-chain amines or N-terminal cysteine residues, the compound offers a dual-mode protein modification strategy: (i) pre-click the azide to an alkyne-functionalized payload (fluorophore, affinity tag, drug), then (ii) conjugate the lactone to a protein nucleophile. This scenario exploits a differentiation feature not available in non-lactone azide building blocks such as 3-(azidomethyl)oxolane (CAS 85182-08-7), which lacks the electrophilic carbonyl needed for covalent protein capture . The absence of fluorine substituents on the target compound (unlike the 3,3-difluoro analog) reduces the risk of non-specific protein binding via hydrophobic interactions, an important consideration for bioconjugation applications requiring minimal off-target labeling .

Quote Request

Request a Quote for 4-(Azidomethyl)oxolan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.